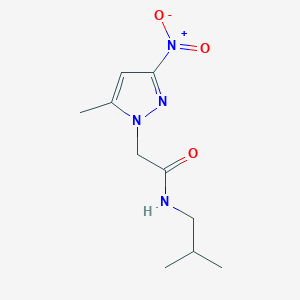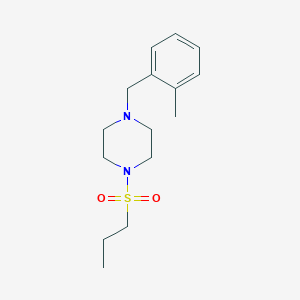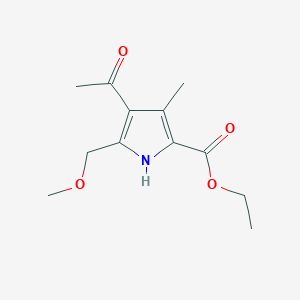
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. This compound is also known as IBPN or Isobutyl 5-methyl-3-nitro-1H-pyrazole-1-acetamide.
Mécanisme D'action
The mechanism of action of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, it is believed that this compound interacts with the target molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to the inhibition of the target molecule's activity, resulting in the desired effect.
Biochemical and Physiological Effects
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative stress. Additionally, it has been tested for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is its high purity and stability, which makes it suitable for various lab experiments. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Orientations Futures
There are several future directions for the research on N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to explore its potential use as a fluorescent probe for the detection of other biomolecules in biological systems. Additionally, further research can be conducted to optimize the synthesis method to achieve higher yields and purity of the final product.
In conclusion, N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity of the final product. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a multistep process that involves the reaction of isobutylamine and ethyl acetoacetate in the presence of a base to obtain N-isobutyl-3-oxobutylamide. The nitration of this intermediate with nitric acid and acetic anhydride yields N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. This method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-isobutyl-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has shown promising results in various scientific research applications. It has been studied for its potential use as a corrosion inhibitor for steel in acidic media. This compound has also been tested for its antimicrobial activity against various bacterial strains. Moreover, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-7(2)5-11-10(15)6-13-8(3)4-9(12-13)14(16)17/h4,7H,5-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGJZHTTDFNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate](/img/structure/B5688589.png)
![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)